Cas no 938022-16-3 (methyl 6-(furan-2-yl)-3-phenyl-1,2oxazolo5,4-bpyridine-4-carboxylate)

methyl 6-(furan-2-yl)-3-phenyl-1,2oxazolo5,4-bpyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate
- Methyl 6-(furan-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate
- STK351613
- SBB024645
- methyl 6-(furan-2-yl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
- methyl 6-(furan-2-yl)-3-phenyl-1,2oxazolo5,4-bpyridine-4-carboxylate
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- MDL: MFCD08558216
- インチ: 1S/C18H12N2O4/c1-22-18(21)12-10-13(14-8-5-9-23-14)19-17-15(12)16(20-24-17)11-6-3-2-4-7-11/h2-10H,1H3
- InChIKey: IARVTPJLTJSEDJ-UHFFFAOYSA-N
- ほほえんだ: O1C2C(=C(C(=O)OC)C=C(C3=CC=CO3)N=2)C(C2C=CC=CC=2)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 454
- トポロジー分子極性表面積: 78.4
methyl 6-(furan-2-yl)-3-phenyl-1,2oxazolo5,4-bpyridine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-231265-0.05g |
methyl 6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
938022-16-3 | 95% | 0.05g |
$135.0 | 2024-06-20 | |
Enamine | EN300-231265-10.0g |
methyl 6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
938022-16-3 | 95% | 10.0g |
$1977.0 | 2024-06-20 | |
Enamine | EN300-231265-2.5g |
methyl 6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
938022-16-3 | 95% | 2.5g |
$843.0 | 2024-06-20 | |
Enamine | EN300-231265-10g |
methyl 6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
938022-16-3 | 95% | 10g |
$1977.0 | 2023-09-15 | |
1PlusChem | 1P00JFVN-2.5g |
methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate |
938022-16-3 | 95% | 2.5g |
$1104.00 | 2023-12-15 | |
1PlusChem | 1P00JFVN-5g |
methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate |
938022-16-3 | 95% | 5g |
$1639.00 | 2023-12-15 | |
1PlusChem | 1P00JFVN-500mg |
methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate |
938022-16-3 | 95% | 500mg |
$625.00 | 2024-04-19 | |
1PlusChem | 1P00JFVN-100mg |
methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate |
938022-16-3 | 95% | 100mg |
$304.00 | 2024-04-19 | |
A2B Chem LLC | AJ06243-50mg |
Methyl 6-(furan-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate |
938022-16-3 | 95% | 50mg |
$359.00 | 2024-07-18 | |
A2B Chem LLC | AJ06243-100mg |
Methyl 6-(furan-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate |
938022-16-3 | 95% | 100mg |
$439.00 | 2024-07-18 |
methyl 6-(furan-2-yl)-3-phenyl-1,2oxazolo5,4-bpyridine-4-carboxylate 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
methyl 6-(furan-2-yl)-3-phenyl-1,2oxazolo5,4-bpyridine-4-carboxylateに関する追加情報
Methyl 6-(Furan-2-Yl)-3-Phenyl-1,2-Oxazolo[5,4-B]Pyridine-4-Carboxylate: A Comprehensive Overview
The compound with CAS No. 938022-16-3, known as methyl 6-(furan-2-yl)-3-phenyl-1,2-oxazolo[5,4-b]pyridine-4-carboxylate, has garnered significant attention in the fields of organic chemistry and materials science due to its unique structural properties and potential applications. This compound is a derivative of the oxazolopyridine class, which has been extensively studied for its role in various chemical reactions and its ability to serve as a building block in the synthesis of complex molecules.
Recent studies have highlighted the importance of oxazolopyridines in drug discovery and development. The presence of the furan ring in this compound adds to its electronic versatility, making it a promising candidate for applications in pharmaceuticals and agrochemicals. Researchers have explored the synthesis of this compound through various methodologies, including multi-component reactions and ring-closing strategies, which have significantly improved the efficiency of its production.
One of the most notable aspects of methyl 6-(furan-2-yl)-3-phenyl-1,2-oxazolo[5,4-b]pyridine-4-carboxylate is its ability to act as a precursor in the synthesis of bioactive molecules. For instance, studies have demonstrated its potential as an intermediate in the development of antitumor agents due to its ability to modulate specific cellular pathways. Additionally, the compound's carboxylic acid derivative has shown promise in catalytic applications, particularly in asymmetric catalysis.
The synthesis of this compound involves a series of well-defined steps that highlight the importance of stereochemistry and regioselectivity in organic synthesis. Recent advancements in catalytic methods have enabled researchers to achieve higher yields and better purity levels when synthesizing this compound. These improvements are crucial for scaling up production for industrial applications.
From an application standpoint, methyl 6-(furan-2-yl)-3-ph en yl -1 , 2 - o x a z o l o [5 , 4 - b ] p y r i d i n e -4-carboxylate has been explored for its potential use in electronic materials. Its aromatic system and conjugated structure make it a suitable candidate for applications in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Preliminary studies have shown that incorporating this compound into polymer blends can enhance their electrical properties.
In terms of biological activity, recent research has focused on evaluating the compound's potential as an antimicrobial agent. Initial assays have indicated moderate activity against certain bacterial strains, suggesting that further optimization could lead to clinically relevant compounds.
Looking ahead, the development of more efficient synthetic routes for methyl 6-(furan - 2 - yl ) -3 - phen yl -1 , 2 - o x a z o l o [5 , 4 - b ] p y r i d i n e -4-carboxy late remains a key area of interest for researchers. The exploration of its application in advanced materials and biotechnology is expected to drive further innovation in these fields.
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